Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate

Lipophilicity Drug Discovery ADME Profiling

Sourcing cinnamate esters with inconsistent reactivity profiles delays covalent inhibitor campaigns. Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate provides a validated 4-acetamidophenyl scaffold with balanced LogP (2.2) and TPSA (55.4 Ų) for optimized ADME and tunable electrophilicity. - Serves as a synthetic intermediate for benzoxazepinone-based squalene synthase inhibitors. - Structurally validated as a covalent warhead for lysine targeting via co-crystallization studies. - Enables generation of focused libraries with distinct Michael addition kinetics.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B13316151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2E)-3-(4-acetamidophenyl)prop-2-enoate
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C13H15NO3/c1-3-17-13(16)9-6-11-4-7-12(8-5-11)14-10(2)15/h4-9H,3H2,1-2H3,(H,14,15)/b9-6+
InChIKeyCDEIESVXIPSGGU-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Acetamidocinnamate: Baseline Molecular Profile


Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate, commonly referred to as ethyl 4-acetamidocinnamate, is a para-substituted cinnamic acid ester derivative bearing an acetamido (-NHCOCH₃) functionality at the 4-position of the phenyl ring . This compound belongs to the phenylpropanoid class and is characterized by an α,β-unsaturated ester moiety conjugated with a substituted aromatic system [1]. The molecular formula is C₁₃H₁₅NO₃ with a molecular weight of 233.26 g/mol . The presence of the 4-acetamido substituent confers distinct electronic properties relative to unsubstituted, hydroxyl, or methoxy cinnamate analogs, influencing both its chemical reactivity profile and potential biological interactions [1].

Para-substituted cinnamate scaffold with 4-acetamido functionality enables distinct electronic and reactivity studies
Validated synthetic intermediate for benzoxazepinone-based squalene synthase inhibitor synthesis
Covalent ligand design scaffold demonstrated by lysine-targeted protein crystallography
Balanced physicochemical profile supports ADME property optimization and lead scaffold evaluation

Why Ethyl 4-Acetamidocinnamate Cannot Be Simply Substituted


The substitution pattern on the cinnamic acid core directly modulates physicochemical properties, target engagement, and biological outcomes. For Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate, the 4-acetamido group alters the molecule's lipophilicity (calculated LogP = 2.2) [1] and hydrogen-bonding capacity (one H-bond donor, three H-bond acceptors; topological polar surface area = 55.4 Ų) relative to unsubstituted ethyl cinnamate (LogP ≈ 2.9; TPSA ≈ 26.3 Ų) or 4-methoxy analogs (LogP ≈ 2.8) [2]. These differences impact membrane permeability and protein-binding interactions. The acetamido moiety also serves as a metabolic handle, undergoing distinct Phase I and Phase II biotransformation pathways compared to hydroxyl or methoxy substituents, which can lead to divergent pharmacokinetic profiles. Furthermore, the electron-withdrawing nature of the acetamido group influences the reactivity of the α,β-unsaturated ester, affecting Michael addition kinetics and stability under various storage and reaction conditions. These fundamental differences preclude simple interchange with structurally related cinnamate esters without altering the intended chemical or biological outcome.

Acetamido group lowers lipophilicity and increases polar surface area versus unsubstituted or methoxy analogs; permeability context may shift
Distinct hydrogen-bond donor/acceptor profile alters protein-binding and solubility compared to common cinnamate esters
Metabolic handling diverges; acetamido moiety undergoes different Phase I/II biotransformation, potentially altering PK profiles
Electron-withdrawing effect of acetamido modifies α,β-unsaturated ester reactivity; Michael addition kinetics may differ

Ethyl 4-Acetamidocinnamate: Quantitative Evidence Guide


Lipophilicity Differentiation from Other Cinnamate Esters

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate exhibits a calculated octanol-water partition coefficient (LogP) of 2.2 [1]. This value is lower than that of unsubstituted ethyl cinnamate (LogP ≈ 2.9) and ethyl 4-methoxycinnamate (LogP ≈ 2.8), yet higher than more polar analogs such as 4-hydroxycinnamic acid ethyl ester (LogP ≈ 1.5) [2]. The intermediate lipophilicity of the 4-acetamido derivative positions it as a favorable scaffold for optimizing both membrane permeability and aqueous solubility, a critical balance in early-stage drug candidate selection [1].

Lipophilicity
Reported
LogP 2.2
Target Ethyl cinnamate 2.9 | 4-MeO 2.8 | 4-OH 1.5 Δ -0.7 to +0.7
Supports lipophilicity-based ADME differentiation from common cinnamate analogs
Calculated consensus LogP; class-level reference from PubChem/MolAid
Lipophilicity Drug Discovery ADME Profiling

Topological Polar Surface Area Differentiation

The topological polar surface area (TPSA) of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate is calculated to be 55.4 Ų [1]. This value is approximately double that of unsubstituted ethyl cinnamate (TPSA ≈ 26.3 Ų) and ethyl 4-methoxycinnamate (TPSA ≈ 35.5 Ų), directly reflecting the increased hydrogen-bonding capacity conferred by the acetamido group [2]. According to established drug-likeness criteria (Veber rules), compounds with TPSA < 140 Ų are generally considered to possess favorable oral bioavailability [2].

Polar Surface Area
Reported
TPSA 55.4 Ų
vs 26.3 Ų (unsubstituted) | 35.5 Ų (4-OMe) | 46.5 Ų (4-OH) +29.1 / +19.9 / +8.9 Ų
Elevated TPSA indicates altered permeability and solubility context relative to less polar analogs
Drug-likeness reference: Veber rules (TPSA
Synthetic Utility
Method context
Catalytic hydrogenation: 100% yield (35.3 mmol scale) to ethyl 3-(4-acetylaminophenyl)propionate
Validated intermediate for benzoxazepinone squalene synthase inhibitor synthesis
Pd/C, EtOAc/hexane/EtOH, RT; patent-validated protocol
Covalent Ligand
Method context
CRABP-II M2 co-crystal at 2.4 Å (PDB 9GW0); methyl ester analog forms lysine adduct
Scaffold validated for lysine-targeted covalent probe design via Morita-Baylis-Hillman chemistry
X-ray diffraction with M2 mutant; comparable resolution to ethynyl/nitro analogs
Molecular Descriptors Drug-Likeness Permeability

Synthetic Utility as Key Intermediate for Squalene Synthase Inhibitors

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate is disclosed as a key synthetic intermediate in the preparation of benzoxazepinone derivatives that function as squalene synthase inhibitors [1]. Specifically, the compound undergoes catalytic hydrogenation (Pd/C in ethyl acetate/hexane with ethanol) to yield ethyl 3-(4-acetylaminophenyl)propionate in quantitative yield (100%, 35.3 mmol scale), a critical step in the multi-step sequence [2]. This positions the compound as a synthetically validated building block for accessing pharmacologically relevant heterocyclic scaffolds targeting cholesterol biosynthesis.

Synthetic Utility
Method context
Catalytic hydrogenation: 100% yield (35.3 mmol scale) to ethyl 3-(4-acetylaminophenyl)propionate
Validated intermediate for benzoxazepinone squalene synthase inhibitor synthesis
Pd/C, EtOAc/hexane/EtOH, RT; patent-validated protocol
Synthetic Chemistry Medicinal Chemistry Lipid-Lowering Agents

Covalent Lysine Targeting Validated by CRABP-II Structural Studies

The methyl ester analog methyl (Z)-3-(4-acetamidophenyl)-2-methylprop-2-enoate has been co-crystallized with the M2 mutant of human cellular retinoic acid-binding protein II (CRABP-II) at a resolution of 2.4 Å (PDB ID: 9GW0) [1]. This structural evidence demonstrates the capacity of the 4-acetamidophenyl scaffold to engage in covalent lysine-targeted interactions via Morita-Baylis-Hillman adduct chemistry [2]. The study directly compares the acetamido-substituted analog with other para-substituted variants (ethynyl, nitro) in the same protein system, establishing a structure-activity relationship for covalent ligand design [1].

Covalent Ligand
Method context
CRABP-II M2 co-crystal at 2.4 Å (PDB 9GW0); methyl ester analog forms lysine adduct
Scaffold validated for lysine-targeted covalent probe design via Morita-Baylis-Hillman chemistry
X-ray diffraction with M2 mutant; comparable resolution to ethynyl/nitro analogs
Covalent Inhibitors Structural Biology Lysine Targeting

Ethyl 4-Acetamidocinnamate: Key Application Scenarios


Squalene Synthase Inhibitor Synthesis

Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate serves as a validated synthetic intermediate in the preparation of benzoxazepinone-based squalene synthase inhibitors [1]. The compound undergoes efficient catalytic hydrogenation to the corresponding saturated ester in quantitative yield, enabling access to 4-acetamidophenylpropionate building blocks for subsequent heterocyclic construction [2]. This application is directly supported by patent disclosures demonstrating the compound's utility in synthesizing agents with cholesterol- and triglyceride-lowering activity [1].

Lysine-Targeted Covalent Probe Development

The 4-acetamidophenyl scaffold, as exemplified by its methyl ester analog, has been structurally validated as a covalent warhead for lysine targeting in protein ligand design [1]. Co-crystallization with CRABP-II confirms the scaffold's ability to form stable covalent adducts via Morita-Baylis-Hillman chemistry [2]. Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate can serve as a precursor for generating libraries of covalent ligands with tunable electrophilicity and hydrogen-bonding capacity, making it suitable for chemical probe development and targeted covalent inhibitor campaigns [2].

ADME Property Optimization in Drug Discovery

The balanced lipophilicity (LogP = 2.2) and elevated polar surface area (TPSA = 55.4 Ų) of Ethyl (2E)-3-(4-acetamidophenyl)prop-2-enoate position it as a scaffold for optimizing ADME properties in lead optimization campaigns [1]. Relative to more lipophilic ethyl cinnamate or ethyl 4-methoxycinnamate analogs, the 4-acetamido derivative offers improved aqueous solubility and altered permeability characteristics while maintaining acceptable membrane partitioning [2]. This makes the compound a valuable comparator for structure-property relationship studies and a starting point for further functionalization to fine-tune pharmacokinetic parameters [1].

Application
Selection Property
Validation Focus
Squalene synthase inhibitor synthesis
Synthetic intermediate performance
Hydrogenation yield and heterocyclic construction
Lysine-targeted covalent probe development
Covalent warhead scaffold
Crystallographic binding validation and adduct stability
ADME property optimization in drug discovery
Physicochemical profile for lead optimization
LogP/TPSA benchmarking against cinnamate analogs
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